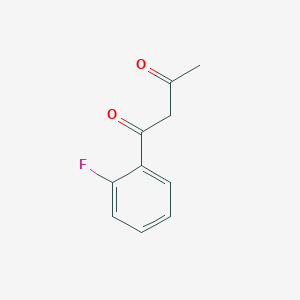

1-(2-氟苯基)丁酮-1,3-二酮

概览

描述

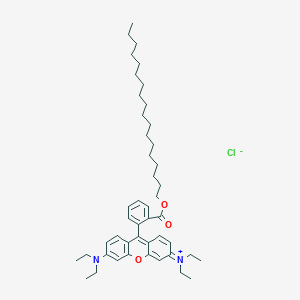

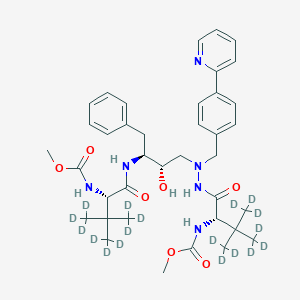

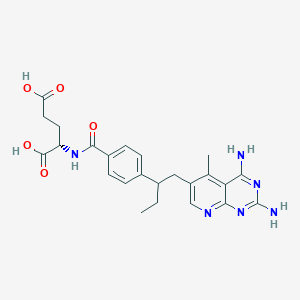

1-(2-Fluorophenyl)butane-1,3-dione is a chemical compound that is part of a broader class of organic compounds known as diketones. It is characterized by having two keto groups (carbonyl groups) on a butane backbone, with a fluorophenyl group attached. This structure is related to various compounds studied in the provided papers, which explore the chemical behavior and properties of similar diketones and their derivatives.

Synthesis Analysis

The synthesis of compounds related to 1-(2-Fluorophenyl)butane-1,3-dione can be complex, involving multiple steps and various reagents. For instance, a photoinduced direct oxidative annulation process has been used to synthesize polyheterocyclic compounds from 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, which are structurally similar to 1-(2-Fluorophenyl)butane-1,3-dione . This method does not require transition metals or oxidants, which simplifies the synthesis and makes it more environmentally friendly.

Molecular Structure Analysis

The molecular structure of diketones is crucial in determining their chemical reactivity and physical properties. For example, the structure of a related compound, 3-(4-fluorophenyl)-1,2,5-triphenylpentane-1,5-dione, was determined by X-ray diffraction analysis, revealing a "W" conformation and providing insights into the spatial arrangement of the keto groups . This information is essential for understanding the reactivity patterns of 1-(2-Fluorophenyl)butane-1,3-dione.

Chemical Reactions Analysis

Diketones like 1-(2-Fluorophenyl)butane-1,3-dione can undergo various chemical reactions, including condensation with amines and aldehydes. For instance, 1-(2-hydroxyphenyl)-1,3-butanedione reacts with primary amines to form imines and with secondary amines and formaldehyde to yield chromones . These reactions are indicative of the potential reactivity of 1-(2-Fluorophenyl)butane-1,3-dione with similar reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of diketones are influenced by their molecular structure. The dual fluorescence behavior of a related compound, 2-(3-fluorophenyl)-2,3-dihydro-1H-benzo[f]isoindole-1,3-dione, was studied, showing that solvent polarity and viscosity significantly affect its luminescence properties . This suggests that the physical properties of 1-(2-Fluorophenyl)butane-1,3-dione, such as solubility and fluorescence, could also be influenced by similar factors.

科研应用

Tautomerism and Acid-Base Properties

- Tautomerism and Acid-Base Behavior: 研究苯甲酮乙酮的偶氮衍生物,这些衍生物在结构上与1-(2-氟苯基)丁酮-1,3-二酮相关,突显了它们有趣的互变异构和酸碱性质。这些化合物,包括1-苯基-2-(2-羟基苯基偶氮)丁酮-1,3-二酮,在溶液中呈现互变异构形式,它们的性质会随溶剂极性的变化而改变 (Mahmudov et al., 2011)。

Applications in Material Science

Poly(vinyl) Chloride Membrane Electrodes

另一个衍生物,1-苯基-2-(2-羟基苯基偶氮)丁酮-1,3-二酮,已被用作铜选择性聚氯乙烯膜电极的离子载体。这种应用展示了这些化合物在开发选择性和敏感传感器方面的潜力 (Kopylovich et al., 2011)。

Dye-Sensitized Solar Cells

某些含芳基取代的β-二酮钌(II)-多吡啶敏化剂,包括与1-(2-氟苯基)丁酮-1,3-二酮类似的衍生物,已被开发用于染料敏化太阳能电池。这些敏化剂具有高光吸收性能,并有助于提高太阳能电池的效率 (Islam et al., 2006)。

Fluorescence Studies

- Dual Fluorescence Studies: 像2-(3-氟苯基)-2,3-二氢-1H-苯并[f]异吲哚-1,3-二酮这样的化合物,与1-(2-氟苯基)丁酮-1,3-二酮具有相似的结构特征,已被研究其荧光行为。这类研究对于理解这些化合物的光物理性质至关重要 (Valat et al., 2001)。

Polymorphism and Structural Studies

Polymorphism in Bis-hydrazone Compounds

关于双偶氮化合物,与1-(2-氟苯基)丁酮-1,3-二酮相关的研究揭示了多晶性,这对于理解它们的晶体结构和在各个领域中的应用至关重要 (Dwivedi & Das, 2018)。

Thermal Properties of Azoderivatives

关于某些β-二酮的偶氮衍生物的热性质的研究,类似于1-(2-氟苯基)丁酮-1,3-二酮,突显了它们的稳定性和相变,这对于材料科学应用至关重要 (Mahmudov et al., 2011)。

Safety And Hazards

性质

IUPAC Name |

1-(2-fluorophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAATXOWVMCBFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569490 | |

| Record name | 1-(2-Fluorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)butane-1,3-dione | |

CAS RN |

131513-64-9 | |

| Record name | 1-(2-Fluorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B148502.png)

![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)

![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)